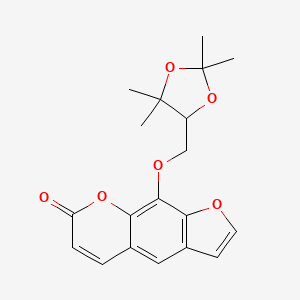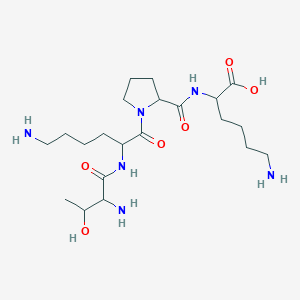
1-(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)ethan-1-one is a complex organic compound that features a thiazole ring fused with an indoline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by its fusion with an indoline derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)methanone
- 1-(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)propan-1-one
Uniqueness
1-(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)ethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazole ring with an indoline structure makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C14H15N3OS |
|---|---|
Peso molecular |
273.36 g/mol |
Nombre IUPAC |
1-[5-(2-amino-5-methyl-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C14H15N3OS/c1-8-13(16-14(15)19-8)11-3-4-12-10(7-11)5-6-17(12)9(2)18/h3-4,7H,5-6H2,1-2H3,(H2,15,16) |
Clave InChI |
YTUBFYZXNPOVDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(S1)N)C2=CC3=C(C=C2)N(CC3)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one](/img/structure/B12295300.png)



![3-{[2-(1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl)-2-oxoethoxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12295320.png)

![Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12295330.png)


![2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12295346.png)



